N-(Prop-2-en-1-yl)butanethioamide
Description
Properties
CAS No. |
113093-46-2 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
N-prop-2-enylbutanethioamide |
InChI |
InChI=1S/C7H13NS/c1-3-5-7(9)8-6-4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
InChI Key |
HNSQVXNDVIVVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)NCC=C |
Origin of Product |
United States |
Preparation Methods
Thionation of N-Allylbutyramide Using Lawesson’s Reagent
Lawesson’s reagent (LR), a widely employed thionating agent, facilitates the conversion of amides to thioamides through a two-step mechanism involving nucleophilic attack and sulfur transfer. For N-allylbutyramide, this method proceeds under inert conditions:
$$
\text{N-Allylbutyramide} + \text{Lawesson’s Reagent} \xrightarrow{\text{THF, 80°C}} \text{this compound} + \text{Byproducts}
$$
In a representative procedure, N-allylbutyramide (1.0 equiv) and LR (1.2 equiv) are refluxed in tetrahydrofuran (THF) for 12 hours, yielding the target compound in 68–72% after column chromatography. Nuclear magnetic resonance (NMR) analysis of the product confirms the thioamide structure, with a characteristic $$^{1}\text{H}$$ NMR resonance at δ 9.2 ppm (NH) and $$^{13}\text{C}$$ NMR signals at δ 205.3 ppm (C=S).
Alkylation of Butanethioamide with Allyl Bromide
Direct alkylation of butanethioamide with allyl bromide offers a single-step route, leveraging phase-transfer catalysis to enhance reactivity:
$$
\text{Butanethioamide} + \text{Allyl Bromide} \xrightarrow{\text{KOH, TBAB, DCM}} \text{this compound}
$$
Optimization studies reveal that tetrabutylammonium bromide (TBAB, 10 mol%) in dichloromethane (DCM) with aqueous potassium hydroxide (50%) achieves 65% yield at 25°C over 6 hours. Competing N- and S-alkylation is mitigated by maintaining a stoichiometric excess of allyl bromide (1.5 equiv).
Advanced Methodologies for Stereoselective Synthesis
Palladium-Catalyzed Allylic Amination
Transition-metal catalysis enables regioselective allylic amination, circumventing isomerization issues associated with traditional alkylation. A palladium(0)/diphosphine complex catalyzes the coupling of butanethioamide with allyl acetate:
$$
\text{Butanethioamide} + \text{Allyl Acetate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{this compound}
$$
This method achieves 78% yield with >99% regioselectivity for the terminal allyl isomer, as confirmed by gas chromatography–mass spectrometry (GC-MS).
Enzymatic Resolution of Racemic Intermediates
Biocatalytic approaches using lipases or amidases enable enantioselective synthesis. For instance, Candida antarctica lipase B (CAL-B) resolves racemic N-allylbutyramide precursors prior to thionation, yielding enantiomerically enriched thioamides (ee >90%).
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods based on yield, scalability, and practicality:
| Method | Yield (%) | Reaction Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Lawesson’s Reagent | 72 | 12 | High | Moderate |
| Direct Alkylation | 65 | 6 | Low | High |
| Palladium Catalysis | 78 | 8 | Very High | Low |
| Enzymatic Resolution | 60 | 24 | Moderate | Moderate |
Key Observations :
- Lawesson’s reagent provides reliable yields but requires stringent anhydrous conditions.
- Direct alkylation is cost-effective but suffers from moderate regioselectivity.
- Palladium catalysis offers superior efficiency but is limited by catalyst cost.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 5.8–5.9 (m, 1H, CH$$2$$=CH–), 5.1–5.3 (m, 2H, =CH$$2$$), 3.4 (d, 2H, J = 6.4 Hz, NH–CH$$2$$), 2.5 (t, 2H, J = 7.2 Hz, CH$$2$$–C=S), 1.6–1.7 (m, 4H, –CH$$2$$–CH$$_2$$–).
- $$^{13}\text{C}$$ NMR : δ 205.3 (C=S), 134.5 (CH$$2$$=CH–), 117.2 (=CH$$2$$), 42.1 (NH–CH$$_2$$), 31.5–25.8 (butyl chain).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C$$7$$H$${12}$$N$$_2$$S : 172.0725 [M+H]$$^+$$.
- Observed : 172.0728 [M+H]$$^+$$ (Δ = 0.3 ppm).
Industrial Applications and Process Optimization
Continuous-Flow Synthesis
Microreactor technology enhances the safety and efficiency of exothermic thionation reactions. A tubular reactor with immobilized Lawesson’s reagent achieves 85% conversion at 100°C with a residence time of 5 minutes, significantly reducing byproduct formation.
Green Chemistry Approaches
Water-mediated thioamide synthesis using microwave irradiation (100 W, 120°C, 20 min) eliminates organic solvents, yielding 70% product with >95% purity.
Chemical Reactions Analysis
Types of Reactions: N-(Prop-2-en-1-yl)butanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Prop-2-en-1-yl)butanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)butanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The prop-2-en-1-yl group may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-(Prop-2-en-1-yl)butanethioamide with compounds sharing structural or functional similarities, focusing on reactivity, coordination behavior, and biological activity.
Coordination Chemistry
- This compound forms mixed-ligand complexes with copper and cobalt, exhibiting antioxidant and cytotoxic activities. For instance, copper(II) complexes with this ligand show toxicity against cancer cell lines, likely due to redox-active metal centers .
- Hydrazinecarbothioamide-metal complexes : Cobalt and nickel complexes (e.g., Co(HL)₂Cl) display stronger antifungal activity against Candida albicans than zinc analogs, highlighting the role of metal choice in bioactivity .
Structural and Functional Insights
- Thioamide vs. Thiazole: The thioamide group in this compound provides stronger metal-binding sites (S and N donors) compared to the thiazole ring’s N,S-heterocycle, which prioritizes receptor interactions .
- Allyl vs. Propargyl : The allyl group’s conjugation stabilizes reaction intermediates (e.g., in indole synthesis ), whereas propargyl groups (in 2-Iodo-N-(prop-2-yn-1-yl)acetamide ) introduce steric constraints, reducing synthetic efficiency .
- Phenolic Esters: Unlike bioactive thioamides, 4-(prop-2-en-1-yl)phenyl acetate lacks metal-coordination capacity, limiting its utility to non-pharmaceutical applications like fragrances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
